molecular formula C26H38N4O8Sn B13668775 2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate

2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate

Cat. No.: B13668775
M. Wt: 653.3 g/mol
InChI Key: GBXOXHUVBLCWIF-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinyl ring, a benzoate group, and a trimethylstannyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoate Group: This step often involves esterification reactions.

    Attachment of the Trimethylstannyl Group: This is usually done through stannylation reactions using trimethyltin chloride or similar reagents.

    Protection of the Guanidino Group: The guanidino group is protected using Boc (tert-butoxycarbonyl) groups to prevent unwanted reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups.

    Substitution: The trimethylstannyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or organometallic reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate
  • 2,5-Dioxo-1-pyrrolidinyl 3-methyl-3H-diazirine-3-propanoate

Uniqueness

The presence of the trimethylstannyl group in 2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate makes it unique compared to similar compounds. This group can participate in specific reactions that other similar compounds cannot, providing unique reactivity and applications.

Properties

Molecular Formula

C26H38N4O8Sn

Molecular Weight

653.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]-3-trimethylstannylbenzoate

InChI

InChI=1S/C23H29N4O8.3CH3.Sn/c1-22(2,3)33-20(31)25-19(26-21(32)34-23(4,5)6)24-13-14-7-9-15(10-8-14)18(30)35-27-16(28)11-12-17(27)29;;;;/h7,9-10H,11-13H2,1-6H3,(H2,24,25,26,31,32);3*1H3;

InChI Key

GBXOXHUVBLCWIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)[Sn](C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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